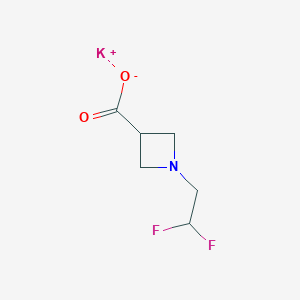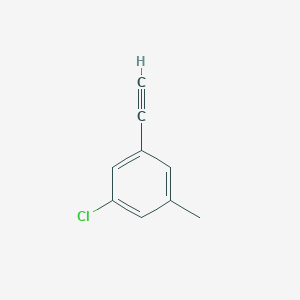
1-Chloro-3-ethynyl-5-methylbenzene
Overview
Description
1-Chloro-3-ethynyl-5-methylbenzene, also known as 4-Ethynyltoluene, is an organic compound with the molecular formula C9H7Cl . It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom, and the methyl and ethynyl groups are attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of toluene with chlorine . Another method involves the diazotization of toluidines, followed by treatment with cuprous chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom, a methyl group, and an ethynyl group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound involve electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 150.6 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Scientific Research Applications
Chemical Synthesis and Intermediate Formation
1-Chloro-3-ethynyl-5-methylbenzene serves as a chemical intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists through a multi-step process involving nitration, amination, reduction, and cyclization reactions. The overall yield of the target compound from the starting material is 65.5%, indicating its efficiency as an intermediate in organic synthesis (Xun & Qing-ping, 2004).
Isotopic Abundance Research
The compound has been the subject of studies focusing on isotopic abundance ratios such as PM+1/PM and PM+2/PM in 3-CNB (1-Chloro-3-nitrobenzene), a compound closely related to this compound. These studies aimed to understand the impact of biofield energy treatment on the isotopic abundance ratios, which could further influence the compound's physicochemical and thermal properties, binding energy, and rate of chemical reactions. The research found significant changes in the isotopic abundance ratios after biofield energy treatment, suggesting potential applications in designing pharmaceuticals, agricultural chemicals, dyes, and corrosion inhibitors (Trivedi et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to analyze the steric effects in molecular scaffolding, particularly in preorganizing binding elements for improving target binding. This research helps in understanding how different substituents on the benzene ring affect the binding affinities of hosts, providing insights into molecular recognition and binding in biological systems (Wang & Hof, 2012).
Material Science and Photophysics
In material science, this compound derivatives have been studied for their photoisomerization behaviors. These compounds exhibit reversible isomerization with light sources and redox changes, indicating potential applications in light-responsive materials and molecular switches. Understanding the isomerization behavior and the influence of substituents can lead to the development of novel materials with specific photophysical properties (Sakamoto et al., 2005).
Thermodynamics and Reaction Studies
Thermodynamic properties like excess enthalpies of mixtures containing chloroalkylbenzenes and alkylbenzenes have been measured, providing valuable data for chemical engineering and process design. These studies help in understanding the interactions and compatibility of various compounds in mixtures, essential for designing industrial processes involving these chemicals (Marongiu et al., 2007).
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-ethynyl-5-methylbenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and specific conditions within the biological system where it is applied .
properties
IUPAC Name |
1-chloro-3-ethynyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQZEIYCZKAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



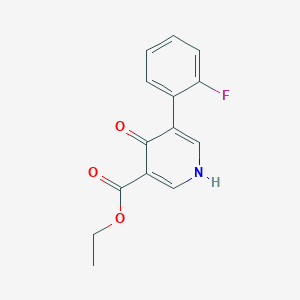
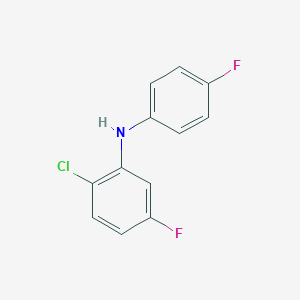
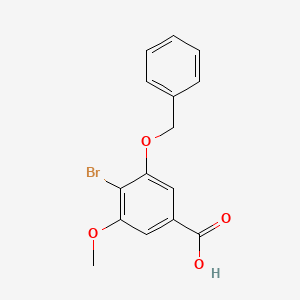


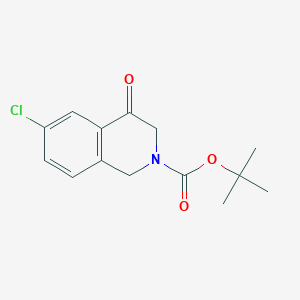
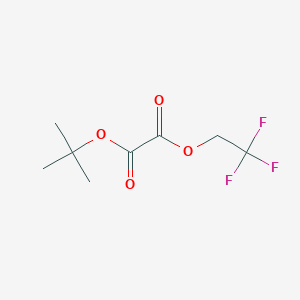
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
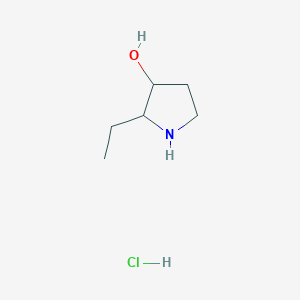

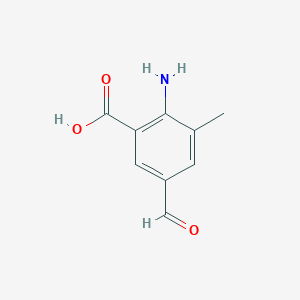
![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)
